molecular formula C6H7N3 B1327165 2-(1-Methyl-1H-pyrazol-5-yl)acetonitrile CAS No. 1071814-43-1

2-(1-Methyl-1H-pyrazol-5-yl)acetonitrile

Cat. No.: B1327165
CAS No.: 1071814-43-1
M. Wt: 121.14 g/mol
InChI Key: PYXBEBZQSMLHTC-UHFFFAOYSA-N
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Description

2-(1-Methyl-1H-pyrazol-5-yl)acetonitrile is a useful research compound. Its molecular formula is C6H7N3 and its molecular weight is 121.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Synthesis of Novel Derivatives

A study by Jiang et al. (2012) involved synthesizing novel derivatives from acetonitrile, focusing on their optical properties. They achieved this by combining acetonitrile with other compounds, resulting in derivatives that displayed varied absorption and emission spectra based on the substituents used in the synthesis process (Jiang, Liu, Lv, & Zhao, 2012).

Regioselective Synthesis

Kheder et al. (2014) explored the regioselective synthesis of pyrazole scaffolds attached to benzothiazole and benzimidazole moieties. Their process involved condensation reactions using acetonitrile and resulted in novel pyrazole derivatives (Kheder, Mabkhot, Zahian, & Mohamed, 2014).

Catalyst-Free Combinatorial Library

Kumaravel and Vasuki (2009) developed a catalyst-free combinatorial library of novel derivatives using a four-component reaction that included acetonitrile. This process, conducted in water at ambient temperature, emphasized the creation of diverse chromene-3-carbonitrile derivatives (Kumaravel & Vasuki, 2009).

Antioxidant Activity

El-Mekabaty (2015) synthesized heterocycles incorporating the pyrazolo-[3,4-D]pyrimidin-4-one moiety, using acetonitrile as a key intermediate. These compounds were evaluated for their antioxidant properties, with some showing activity nearly equal to ascorbic acid (El‐Mekabaty, 2015).

Functionalization of Methyl Groups

Lammers et al. (1995) investigated the functionalization of one methyl group in pyrazoles using acetonitrile. Their method provided a new route to azoles with a coordinating substituent, highlighting the versatility of acetonitrile in creating novel compounds (Lammers, Vollinga, Zandbergen, Cohen-Fernandes, & Habraken, 1995).

Properties

IUPAC Name

2-(2-methylpyrazol-3-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3/c1-9-6(2-4-7)3-5-8-9/h3,5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYXBEBZQSMLHTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1071814-43-1
Record name 2-(1-methyl-1H-pyrazol-5-yl)acetonitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of tert-butyl 2-cyano-2-(1-methyl-1H-pyrazol-5-yl)acetate (130 mg, 0.588 mmol) in hexafluoroisopropanol (1 mL) was submitted to microwave radiation at 130° C. for 15 minutes. The reaction mixture was diluted with diethyl ether (30 mL), washed with water (5 mL) and brine (5 mL), dried over magnesium sulfate, filtered, concentrated under reduced pressure and dried under high vacuum to afford 2-(1-methyl-1H-pyrazol-5-yl)acetonitrile (68.3 mg) as a pale yellow oil. 1H NMR (500 MHz, CDCl3) δ 3.77 (s, 2H), 3.89 (s, 3H), 6.30 (s, 1H), 7.45 (s, 1H).
Name
tert-butyl 2-cyano-2-(1-methyl-1H-pyrazol-5-yl)acetate
Quantity
130 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step Two

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